molecular formula C10H10BrFN2O B12088297 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine

Cat. No.: B12088297
M. Wt: 273.10 g/mol
InChI Key: REVBLNGUTRHOBZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine is a synthetic organic compound characterized by the presence of a bromine atom, a fluorine atom, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzoyl chloride and azetidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-fluorobenzoyl chloride is reacted with azetidine in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions (0-25°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Material Science: The compound is studied for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorobenzoyl)pyrrolidine
  • 1-(4-Bromo-2-fluorobenzoyl)piperidine
  • 1-(4-Bromo-2-fluorobenzoyl)morpholine

Uniqueness

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine is unique due to its azetidine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(4-bromo-2-fluorophenyl)methanone

InChI

InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2

InChI Key

REVBLNGUTRHOBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

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